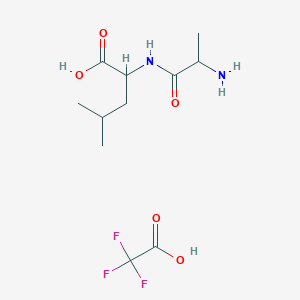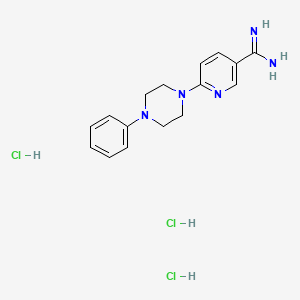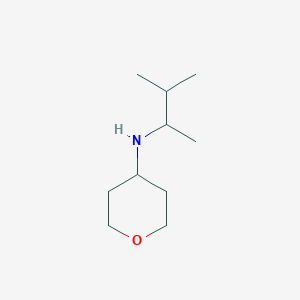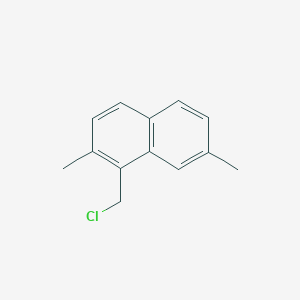
1-(Chloromethyl)-2,7-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2,7-dimethylnaphthalene is an organic compound belonging to the class of chloromethylated naphthalenes It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the naphthalene ring, which also contains two methyl groups at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,7-dimethylnaphthalene can be synthesized through the chloromethylation of 2,7-dimethylnaphthalene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or ferric chloride (FeCl3). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the naphthalene ring .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The crude product is typically purified through crystallization or distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,7-dimethylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products:
Substitution: Derivatives such as 1-(aminomethyl)-2,7-dimethylnaphthalene.
Oxidation: Products like 2,7-dimethyl-1-naphthoic acid.
Reduction: 2,7-dimethylnaphthalene.
Scientific Research Applications
1-(Chloromethyl)-2,7-dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving chloromethylated compounds
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,7-dimethylnaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methyl groups at the 2 and 7 positions can influence the electronic properties of the naphthalene ring, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-(Chloromethyl)naphthalene: Lacks the methyl groups at the 2 and 7 positions, making it less sterically hindered and more reactive.
2,7-Dimethylnaphthalene: Does not contain the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-2,7-dimethylnaphthalene: Similar structure but with a bromomethyl group, which is less reactive than the chloromethyl group.
Uniqueness: 1-(Chloromethyl)-2,7-dimethylnaphthalene is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C13H13Cl |
|---|---|
Molecular Weight |
204.69 g/mol |
IUPAC Name |
1-(chloromethyl)-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C13H13Cl/c1-9-3-5-11-6-4-10(2)13(8-14)12(11)7-9/h3-7H,8H2,1-2H3 |
InChI Key |
KPYWNSLBZSNCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12316163.png)
![2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B12316165.png)
![1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione](/img/structure/B12316167.png)
![N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide](/img/structure/B12316176.png)
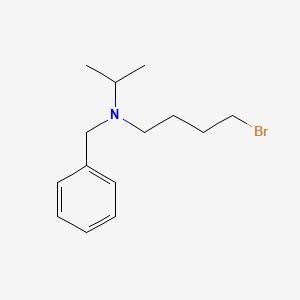
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine](/img/structure/B12316187.png)
![2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione](/img/structure/B12316196.png)
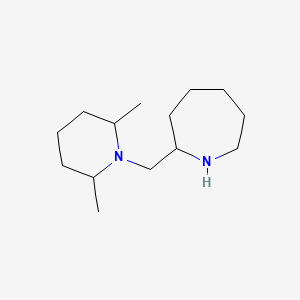
![(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol](/img/structure/B12316218.png)
![2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12316222.png)

